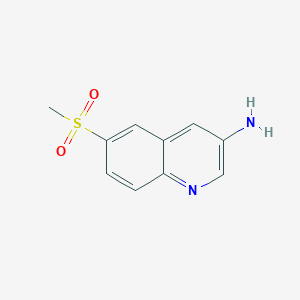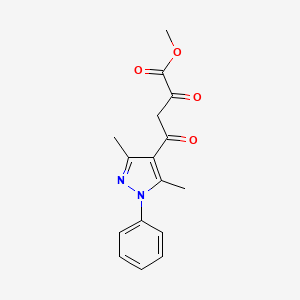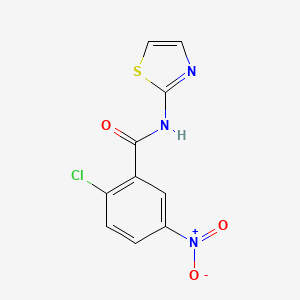
7-(diethylamino)-1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(diethylamino)-1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one” is a chemical compound with the molecular formula C22H25FN2O4S . It’s a type of quinoline, a class of compounds that have been found to have valuable biological and pharmaceutical properties .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a benzene ring fused with a pyridine moiety . It also contains functional groups such as diethylamino, fluoro, methoxyphenyl sulfonyl, and ethyl .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the sources I found, quinoline derivatives are known to undergo a variety of reactions. For instance, they can be formed through reactions involving resorcinol and ethyl acetoacetate .
Scientific Research Applications
Fluorescence Probes for Selective Detection
A fluorescent probe based on a structure similar to the given compound was designed for the selective detection of sulfite in realistic samples, including living cells. This application highlights the compound's utility in environmental monitoring and biological imaging due to its sensitive and selective response to specific analytes (Sun, Zhang, & Qian, 2017).
Synthesis of Metabolites
The compound's framework has been utilized in the synthesis of metabolites related to pharmaceutical agents, demonstrating its relevance in drug development and metabolic studies. This application underscores the compound's versatility in synthesizing complex molecules with potential therapeutic benefits (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Antibacterial Evaluation
Derivatives of quinolone, closely related to the chemical structure of interest, have been synthesized and evaluated for their antibacterial activity. This research area explores the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Chen, Fang, Sheu, Hsu, & Tzeng, 2001).
Photophysical Studies
The photophysical properties of fluorinated quinolone derivatives, which share a structural motif with the compound , have been investigated for their potential in phototoxicity studies. This application is crucial for understanding the environmental and biological impacts of fluorinated compounds (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).
Antimicrobial Activity and Metal Chelation
The compound's framework has also been used to synthesize chelates with antimicrobial properties, indicating its utility in the development of metal-based therapeutics and its interaction with biological targets (Patel, 2009).
Future Directions
Quinoline derivatives, including this compound, continue to be a focus of research due to their valuable biological and pharmaceutical properties . Future research may focus on further understanding their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .
Properties
IUPAC Name |
7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-5-24(6-2)20-13-19-17(12-18(20)23)22(26)21(14-25(19)7-3)30(27,28)16-10-8-15(29-4)9-11-16/h8-14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSNZOYRGXAXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2714041.png)

![1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane](/img/structure/B2714043.png)

![2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B2714047.png)
![2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetaldehyde hydrate](/img/no-structure.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714050.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)

![N-Tert-butyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2714056.png)
![N-(benzo[b]thiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2714057.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2714058.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714062.png)
